molecular formula C8H13ClO B1364952 1-Methylcyclohexanecarbonyl chloride CAS No. 2890-61-1

1-Methylcyclohexanecarbonyl chloride

Cat. No.: B1364952
CAS No.: 2890-61-1
M. Wt: 160.64 g/mol
InChI Key: STPXIOFWKOIYHX-UHFFFAOYSA-N
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Description

1-Methylcyclohexanecarbonyl chloride is an organic compound with the molecular formula C8H13ClO. It is a derivative of cyclohexane, where a methyl group and a carbonyl chloride group are attached to the cyclohexane ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

1-Methylcyclohexanecarbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclohexane-carboxylic acid with thionyl chloride. The reaction typically proceeds as follows:

1-Methylcyclohexane-carboxylic acid+Thionyl chloride1-Methylcyclohexanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride\text{1-Methylcyclohexane-carboxylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 1-Methylcyclohexane-carboxylic acid+Thionyl chloride→1-Methylcyclohexanecarbonyl chloride+Sulfur dioxide+Hydrogen chloride

The reaction is usually carried out under reflux conditions, and the resulting product is purified through distillation .

Chemical Reactions Analysis

1-Methylcyclohexanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-methylcyclohexane-carboxylic acid and hydrogen chloride.

    Reduction: It can be reduced to 1-methylcyclohexane-methanol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like pyridine for substitution reactions and acidic or basic conditions for hydrolysis .

Scientific Research Applications

1-Methylcyclohexanecarbonyl chloride has a range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: Research has explored its potential role in drug development, particularly in the synthesis of compounds with neurological activity.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-methylcyclohexanecarbonyl chloride primarily involves its reactivity as an acyl chloride. It reacts with nucleophiles to form acyl derivatives, which can then participate in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .

Comparison with Similar Compounds

1-Methylcyclohexanecarbonyl chloride can be compared with other acyl chlorides such as:

    Cyclohexanecarbonyl chloride: Lacks the methyl group, making it less sterically hindered.

    2-Methylcyclohexanecarbonyl chloride: Has the methyl group in a different position, affecting its reactivity and steric properties.

    Benzoyl chloride: An aromatic acyl chloride with different electronic properties due to the benzene ring.

The uniqueness of this compound lies in its specific steric and electronic properties, which influence its reactivity and the types of products formed in reactions .

Properties

IUPAC Name

1-methylcyclohexane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPXIOFWKOIYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031503
Record name Cyclohexanecarbonyl chloride, 1-​methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2890-61-1
Record name 1-Methylcyclohexanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2890-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1-cyclohexanecarboxylic acid chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002890611
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexanecarbonyl chloride, 1-​methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID001031503
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Record name 1-methylcyclohexanecarbonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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